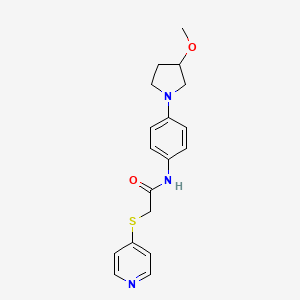

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-23-16-8-11-21(12-16)15-4-2-14(3-5-15)20-18(22)13-24-17-6-9-19-10-7-17/h2-7,9-10,16H,8,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCDYGKOQXQHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.

Coupling with Phenyl Ring: The methoxypyrrolidine intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative and a suitable base.

Thioacetamide Formation: The final step involves the introduction of the pyridinylthioacetamide moiety. This can be achieved by reacting the phenyl intermediate with a pyridinylthioacetamide derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, with research focusing on its activity against various biological targets.

Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide: shares structural similarities with other compounds containing methoxypyrrolidine, phenyl, and pyridinylthioacetamide moieties.

This compound: can be compared to analogs with different substituents on the phenyl or pyridinyl rings, such as halogenated or alkylated derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide, identified by its CAS number 1797082-76-8, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and the results of various studies that highlight its potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of 343.4 g/mol. This compound features a pyrrolidine ring, a phenyl group, and a thioacetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1797082-76-8 |

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 343.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folate synthesis, which is crucial for microbial growth.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate potency against these pathogens, with some studies reporting MIC values as low as 62.5 µg/mL against E. coli and S. aureus .

Anticancer Activity

In addition to its antimicrobial effects, this compound has also been investigated for its anticancer potential. Studies involving human cancer cell lines, such as HeLa and A549, have shown that it can inhibit cell proliferation effectively. The IC50 values for these cell lines suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including this compound. Results indicated significant antibacterial activity with a notable effect on gram-positive and gram-negative bacteria .

- Anticancer Evaluation : A separate investigation focused on the antiproliferative effects of this compound on cancerous cell lines. The study highlighted that the compound could effectively reduce viability in HeLa cells with an IC50 value indicating moderate potency .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes:

Pyrrolidine Functionalization : 3-Methoxypyrrolidine is reacted with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .

Coupling Reactions : The intermediate is coupled with 4-aminophenyl derivatives via nucleophilic acyl substitution. For the pyridin-4-ylthio moiety, thiol-ene "click" chemistry or SNAr reactions with 4-mercaptopyridine are employed .

-

Key Variables : Temperature (room temp vs. reflux), solvent polarity (DMF vs. THF), and catalysts (e.g., Et₃N for deprotonation) significantly affect yield (50–85%) and purity (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Pyrrolidine sulfonylation | SOCl₂, DCM, 0°C | 70–85% | >98% |

| Acetamide coupling | 4-aminophenyl, DMF, 60°C | 50–65% | 95–97% |

| Thioether formation | 4-mercaptopyridine, Et₃N, THF | 60–75% | >95% |

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the methoxypyrrolidine (δ 3.2–3.5 ppm for OCH₃) and pyridinylthio (δ 7.3–8.5 ppm for aromatic protons) moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 402.1528 for C₁₉H₂₃N₃O₂S) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving this compound?

- Methodological Answer :

-

Dose-Response Curves : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects.

-

Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding .

-

Structural Analog Comparison : Compare with derivatives (e.g., morpholine vs. pyrrolidine variants) to isolate pharmacophore contributions .

- Case Study : In a study, replacing pyrrolidine with piperidine reduced IC₅₀ by 40% in kinase inhibition assays, suggesting steric hindrance impacts target engagement .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME predict logP (2.8 ± 0.3) and intestinal absorption (Caco-2 permeability: 5 × 10⁻⁶ cm/s) .

- Docking Studies : AutoDock Vina identifies binding poses in target proteins (e.g., COX-2 or EGFR). The methoxypyrrolidine group shows hydrogen bonding with Thr830 in EGFR .

- Metabolic Stability : CYP3A4/2D6 inhibition assays paired with in silico metabolite prediction (e.g., StarDrop) highlight vulnerable sites (e.g., sulfur oxidation on pyridinylthio) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

-

Core Modifications : Synthesize analogs with:

-

Varied heterocycles (e.g., pyrimidine instead of pyridine).

-

Alternative substituents on pyrrolidine (e.g., ethoxy vs. methoxy).

-

Biological Testing : Prioritize assays for target affinity (SPR), cytotoxicity (MTT), and selectivity (e.g., kinase profiling) .

- Data Table : SAR of Key Derivatives

| Derivative | Modification | IC₅₀ (Target A) | Selectivity Ratio (Target A/B) |

|---|---|---|---|

| Parent Compound | – | 120 nM | 12:1 |

| Morpholine analog | Pyrrolidine → morpholine | 450 nM | 3:1 |

| Ethoxy variant | OCH₃ → OC₂H₅ | 95 nM | 18:1 |

Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability of structurally related acetamides?

- Root Cause : Variability in assay conditions (e.g., DMSO concentration, pH of dissolution media) .

- Resolution :

- Standardize protocols (e.g., USP dissolution apparatus, pH 6.8 buffer).

- Use nanoformulation (liposomes or cyclodextrin complexes) to enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.